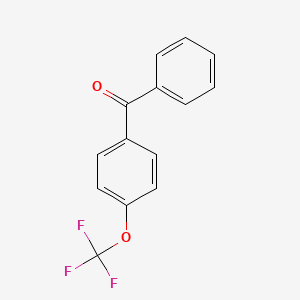
3-Methylphenethylmagnesium bromide 0.5 M in Tetrahydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylphenethylmagnesium bromide 0.5 M in Tetrahydrofuran is an organometallic compound that belongs to the class of Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound has the molecular formula C9H11BrMg and a molecular weight of 223.39 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methylphenethylmagnesium bromide is typically synthesized by reacting 3-methylphenethyl bromide with magnesium metal in the presence of tetrahydrofuran (THF) as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air. The reaction conditions often involve refluxing the mixture to ensure complete reaction of the magnesium with the bromide compound .
Industrial Production Methods
In industrial settings, the production of 3-Methylphenethylmagnesium bromide follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The purity of the final product is crucial, and various purification techniques, such as distillation or crystallization, may be employed to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylphenethylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can replace halides in organic compounds.
Coupling Reactions: It participates in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Halides: Organic halides for substitution reactions.
Catalysts: Sometimes, catalysts like copper(I) iodide are used to facilitate coupling reactions.
Major Products
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Organic Compounds: From substitution reactions.
Coupled Products: From coupling reactions.
Wissenschaftliche Forschungsanwendungen
3-Methylphenethylmagnesium bromide is used in various scientific research applications, including:
Organic Synthesis: It is a valuable reagent for forming carbon-carbon bonds, essential in synthesizing complex organic molecules.
Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates.
Material Science: Employed in the preparation of advanced materials with specific properties.
Wirkmechanismus
The compound acts as a nucleophile, attacking electrophilic centers in other molecules. The magnesium atom in the compound stabilizes the negative charge on the carbon atom, making it highly reactive towards electrophiles. This reactivity is the basis for its use in forming carbon-carbon bonds in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but different substituents.
Ethylmagnesium Bromide: Similar in reactivity but with an ethyl group instead of a phenethyl group.
Uniqueness
3-Methylphenethylmagnesium bromide is unique due to the presence of the 3-methylphenethyl group, which can impart different steric and electronic properties compared to other Grignard reagents. This uniqueness can influence the selectivity and outcome of reactions in which it is used.
Eigenschaften
IUPAC Name |
magnesium;1-ethyl-3-methylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.BrH.Mg/c1-3-9-6-4-5-8(2)7-9;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMMTLWJCGVEEO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C[CH2-].[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B6302162.png)
![3,3',4'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B6302167.png)

![(3-Fluoro-1-bicyclo[1.1.1]pentanyl)methanamine hydrochloride](/img/structure/B6302184.png)


![7-[4-(Tetrahydro-pyran-2-yloxy)-phenyl]-pyrido[2,3-d]pyrimidin-2-ylamine](/img/structure/B6302210.png)
![Bis[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B6302220.png)





